![molecular formula C17H17N3O3S B2449364 N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide CAS No. 898420-61-6](/img/structure/B2449364.png)
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide, also known as SU6668, is a small molecule inhibitor of tyrosine kinases. It has been extensively studied for its potential use in treating cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been evaluated for its antibacterial properties. Studies demonstrate its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent (Sri et al., 2014). Another research synthesized derivatives of this compound, showing significant activity against human pathogenic microorganisms, highlighting its potential in developing new antimicrobials (Saravanan et al., 2015).
Structural and Spectroscopic Studies
Structural analysis through X-ray powder diffraction data of nimesulidetriazole derivatives of this compound has been conducted. These studies provide insights into the intermolecular interactions and molecular geometries, which are crucial for understanding its chemical behavior (Dey et al., 2015). Additionally, vibrational spectroscopic studies using FT-IR and FT-Raman spectra have been done to understand its chemical characteristics and potential as a chemotherapeutic agent (Sebastian et al., 2015).
Antioxidant, Antifungal, and Antibacterial Activities
This compound's derivatives have shown notable antioxidant, antifungal, and antibacterial activities. For instance, certain derivatives exhibited significant free radical scavenging activity and considerable antifungal and antibacterial properties against various strains, showcasing its diverse biological applications (Kumar & Vijayakumar, 2017).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Certain derivatives have shown potent inhibitory activities against human cancer cell lines, suggesting their potential use in cancer therapy (Liu et al., 2009).
Synthesis and Characterization
The synthesis and structural characterization of N-[2-methyl-4-(3-phenoxyprop-1-ynyl)phenyl]methanesulfonamide, a related compound, have been documented. This provides a foundation for further exploration of its chemical properties and potential applications (Durgadas et al., 2012).
Other Research Applications
The compound has been explored in various other research contexts, such as its role in methylation reactions, spectroscopic studies, and as a part of studies on different molecular structures and reactions https://consensus.app/papers/study-methylation-reactions-2phenylquinazoline4tion-sapaev/9b5c569eae895d15960944d85056abd6/?utm_source=chatgpt; https://consensus.app/papers/spectroscopic-studies-complexes-huczyński/809f4d5413f051a38727031d89238e56/?utm_source=chatgpt" target="_blank">(Kubota & Uda, 1973; Sapaev et al., 2021; Huczyński et al., 2007)
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-10-13(8-9-15(11)19-24(3,22)23)20-12(2)18-16-7-5-4-6-14(16)17(20)21/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPVYXGBZWYCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

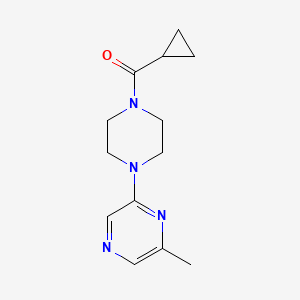
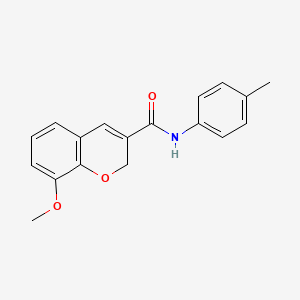
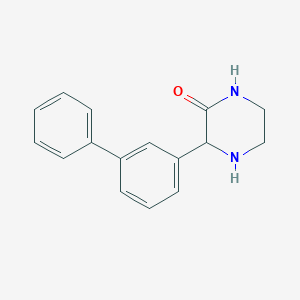
![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)

![3-(4-fluorophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)

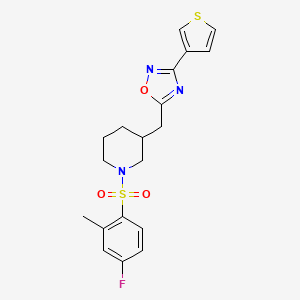
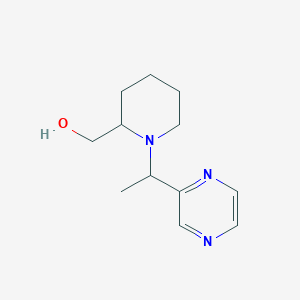
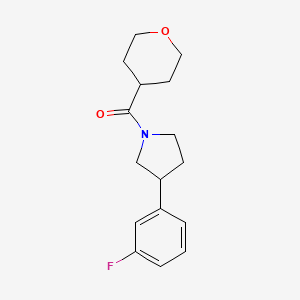
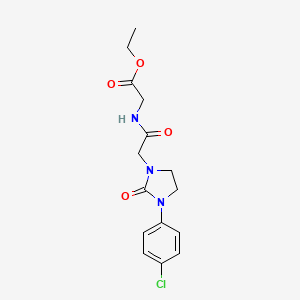
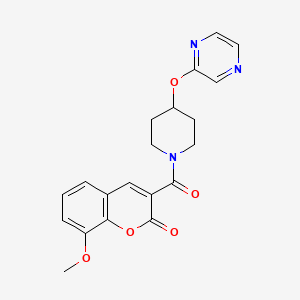
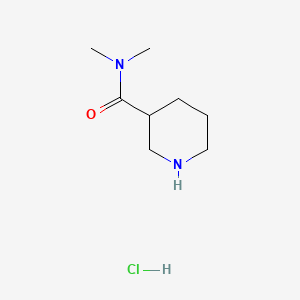
![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)